4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide
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Overview
Description
4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.
Scientific Research Applications
4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Compounds like fluoroquinolones share structural similarities and exhibit antibacterial activity.
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, are known for their antimalarial properties.
Uniqueness
4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19FN2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C24H19FN2O2/c1-16-6-5-7-18-14-19(23(28)26-22(16)18)15-27(21-8-3-2-4-9-21)24(29)17-10-12-20(25)13-11-17/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
NURKUBXTJDBJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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